[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone
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Overview
Description
[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone: is a chemical compound that features a cyclopropylmethanone group attached to a piperidine ring, which is further substituted with an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene, followed by reduction of the nitro group to an amino group.
Attachment of the Cyclopropylmethanone Group: The final step involves the attachment of the cyclopropylmethanone group to the piperidine ring, which can be achieved through a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the aminophenyl group to a hydroxylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the aminophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or hydroxylamines.
Substitution: Formation of substituted piperidine or aminophenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased rigidity or thermal stability.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It can be used in the formulation of pharmaceutical products, either as an active ingredient or as an excipient.
Mechanism of Action
The mechanism of action of [4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The cyclopropylmethanone group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
[4-(4-Chlorophenyl)-1-piperidinyl]cyclopropylmethanone: Similar structure but with a chlorophenyl group instead of an aminophenyl group.
[4-(4-Methoxyphenyl)-1-piperidinyl]cyclopropylmethanone: Contains a methoxyphenyl group instead of an aminophenyl group.
Uniqueness:
Hydrogen Bonding: The presence of the aminophenyl group allows for unique hydrogen bonding interactions that are not possible with the chloro or methoxy derivatives.
Reactivity: The amino group can participate in additional chemical reactions, such as forming Schiff bases or undergoing diazotization, which are not feasible with the other derivatives.
Properties
Molecular Formula |
C15H20N2O |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
[4-(4-aminophenyl)piperidin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C15H20N2O/c16-14-5-3-11(4-6-14)12-7-9-17(10-8-12)15(18)13-1-2-13/h3-6,12-13H,1-2,7-10,16H2 |
InChI Key |
FQKOKQKXLBWJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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